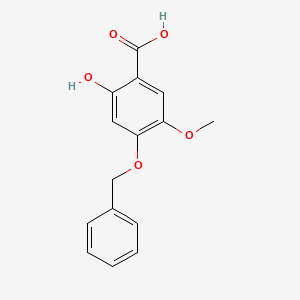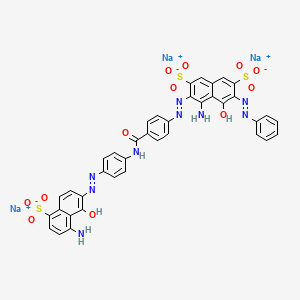
Trisodium 4-amino-3-((4-(((4-((8-amino-1-hydroxy-5-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Trisodium 4-amino-3-((4-(((4-((8-amino-1-hydroxy-5-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industries.
準備方法
The synthesis of Trisodium 4-amino-3-((4-(((4-((8-amino-1-hydroxy-5-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate involves multiple steps. The process typically starts with the diazotization of 8-amino-1-hydroxy-5-sulphonato-2-naphthyl, followed by coupling with various aromatic amines. The reaction conditions often require acidic or basic environments, controlled temperatures, and specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous flow systems to optimize yield and efficiency.
化学反応の分析
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can break down the azo bonds, resulting in the formation of amines.
Substitution: The compound can undergo substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various acids and bases. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
Trisodium 4-amino-3-((4-(((4-((8-amino-1-hydroxy-5-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate has numerous applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Widely used in the textile and paper industries for dyeing and printing purposes.
作用機序
The compound exerts its effects primarily through its azo bonds, which can interact with various molecular targets. The mechanism involves the absorption of light, leading to electronic transitions that give the compound its characteristic color. In biological systems, it may interact with proteins and nucleic acids, affecting their function and structure.
類似化合物との比較
Compared to other azo compounds, Trisodium 4-amino-3-((4-(((4-((8-amino-1-hydroxy-5-sulphonato-2-naphthyl)azo)phenyl)amino)carbonyl)phenyl)azo)-5-hydroxy-6-(phenylazo)naphthalene-2,7-disulphonate stands out due to its complex structure and multiple functional groups. Similar compounds include:
- This compound
- This compound
These compounds share similar properties but differ in their specific functional groups and applications.
特性
CAS番号 |
72829-11-9 |
|---|---|
分子式 |
C39H26N9Na3O12S3 |
分子量 |
977.8 g/mol |
IUPAC名 |
trisodium;4-amino-3-[[4-[[4-[(8-amino-1-hydroxy-5-sulfonatonaphthalen-2-yl)diazenyl]phenyl]carbamoyl]phenyl]diazenyl]-5-hydroxy-6-phenyldiazenylnaphthalene-2,7-disulfonate |
InChI |
InChI=1S/C39H29N9O12S3.3Na/c40-27-15-17-29(61(52,53)54)26-14-16-28(37(49)33(26)27)46-43-25-12-10-22(11-13-25)42-39(51)20-6-8-24(9-7-20)45-47-35-30(62(55,56)57)18-21-19-31(63(58,59)60)36(38(50)32(21)34(35)41)48-44-23-4-2-1-3-5-23;;;/h1-19,49-50H,40-41H2,(H,42,51)(H,52,53,54)(H,55,56,57)(H,58,59,60);;;/q;3*+1/p-3 |
InChIキー |
JEDDVPFSXMGBTK-UHFFFAOYSA-K |
正規SMILES |
C1=CC=C(C=C1)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N=NC4=CC=C(C=C4)C(=O)NC5=CC=C(C=C5)N=NC6=C(C7=C(C=CC(=C7C=C6)S(=O)(=O)[O-])N)O)N)O.[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



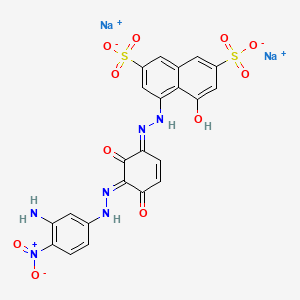
![3,3'-[(4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-diyl]di(propan-1-ol)](/img/structure/B14460073.png)
![5,5-Dimethyl-2-[(naphthalen-2-yl)oxy]-1,3-oxazol-4(5H)-one](/img/structure/B14460074.png)
![3,3'-(1,4-Phenylene)bis[1-(2-hydroxy-5-methylphenyl)prop-2-en-1-one]](/img/structure/B14460080.png)

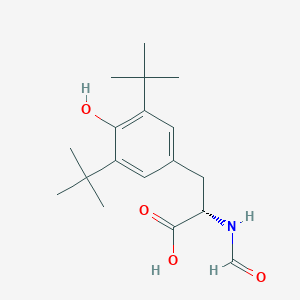
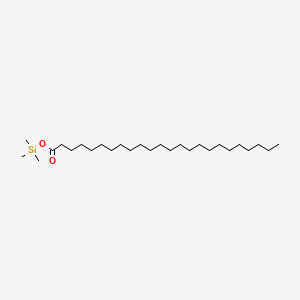
![1,1'-{[4-(Methylsulfanyl)-1,3-phenylene]bis(methylene)}bis[4-(methylsulfanyl)benzene]](/img/structure/B14460110.png)
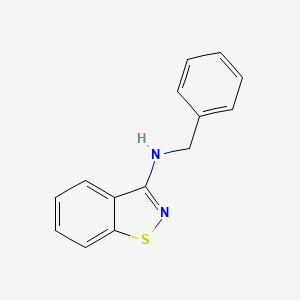
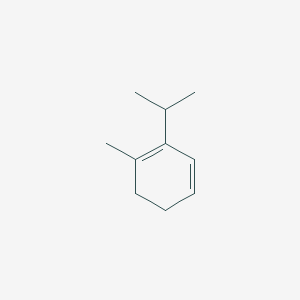
![{[Bis(2-hydroxyethyl)amino]methyl}propanedioic acid](/img/structure/B14460132.png)
